Apcin-A
Overview
Description
Apcin-A is a derivative of Apcin and functions as an inhibitor of the anaphase-promoting complex (APC). It interacts strongly with the cell division cycle protein 20 homolog (Cdc20) and inhibits the ubiquitination of Cdc20 substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apcin-A can be synthesized through a series of chemical reactions involving the formation of ureido-based derivatives. The synthetic route typically involves the reaction of a purine or pyrimidine base with a ureido group under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Apcin-A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Scientific Research Applications
Apcin-A has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its role in cell cycle regulation and its interaction with Cdc20.
Medicine: Potential applications in cancer therapy due to its ability to inhibit cell division and enhance the efficacy of other chemotherapeutic agents
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Apcin-A exerts its effects by binding to Cdc20, a coactivator of the anaphase-promoting complex (APC). This binding inhibits the ubiquitination of Cdc20 substrates, thereby preventing the progression of the cell cycle. The inhibition of APC/C-dependent ubiquitylation leads to prolonged mitosis and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Apcin: Apcin is a similar compound that also inhibits the anaphase-promoting complex by binding to Cdc20.
Apcin-A monohydrochloride: This is a derivative of Apcin-A with similar inhibitory properties.
Uniqueness
Apcin-A is unique due to its strong interaction with Cdc20 and its ability to inhibit the ubiquitination of Cdc20 substrates. This makes it a valuable tool in the study of cell cycle regulation and cancer therapy .
Properties
IUPAC Name |
3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSJVDIFMKETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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